molecular formula C15H14FN5O3 B2520327 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide CAS No. 332117-20-1

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide

Katalognummer: B2520327
CAS-Nummer: 332117-20-1
Molekulargewicht: 331.307
InChI-Schlüssel: NWZJCZGEOSARQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide is a purine-2,6-dione derivative characterized by a 1,3-dimethylxanthine core linked to an acetamide group substituted with a 4-fluorophenyl moiety. The 4-fluorophenyl group may confer distinct pharmacokinetic or selectivity profiles compared to other substituents (e.g., isopropyl, tert-butyl), warranting comparative analysis.

Eigenschaften

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZJCZGEOSARQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide, a purine derivative with a complex structure, has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological pathways, making it a candidate for therapeutic applications.

  • Molecular Formula : C15H13F2N5O3
  • Molecular Weight : 349.29 g/mol
  • CAS Number : 332117-63-2

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival. This inhibition can lead to increased apoptosis in cancer cells.

Biological Activity Overview

The compound has been evaluated for its effects on various cancer cell lines. Notably, it has demonstrated:

  • Antiproliferative Effects : Significant inhibition of cell growth in non-small cell lung cancer (NSCLC) cell lines such as H460 and A549.
  • Induction of Apoptosis : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), altering the Bax/Bcl-2 ratio favorably towards apoptosis.

Study 1: Anticancer Activity

A study assessed the antiproliferative effects of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide on various cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction (%)
H4605.93 ± 0.9740.09
A5496.76 ± 0.2526.76
MCF-7Not significantNot applicable

The results indicated that the compound effectively induced apoptosis in a concentration-dependent manner in H460 and A549 cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound resulted in decreased levels of phosphorylated Akt (p-Akt), suggesting a pathway through which the compound exerts its effects:

Protein LevelControlTreated
p-AktHighLow
BaxLowHigh
Bcl-2HighLow

This alteration in protein levels correlates with enhanced apoptotic signaling in treated cells .

Safety and Toxicity Profile

Initial assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity to normal hepatocyte cells (LO2), suggesting a favorable safety profile for potential clinical applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Features

The purine-2,6-dione scaffold is conserved across analogues, with variations in the acetamide-linked aryl/alkyl substituents dictating biological activity. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives
Compound Name Substituent (R Group) Molecular Weight (g/mol) Primary Target IC50/EC50 (TRPA1) Selectivity Notes
Target Compound (4-fluorophenyl) 4-Fluorophenyl 343.34* TRPA1 (putative) N/A Potential enhanced selectivity†
HC-030031 (4-isopropylphenyl) 4-Isopropylphenyl 357.39 TRPA1 4–10 µM Inhibits non-TRP targets‡
CHEM-5861528 (4-sec-butylphenyl) 4-sec-Butylphenyl 385.43 TRPA1 ~4–10 µM Improved potency over HC-030031
Compound 869 (4-tert-butylphenyl) 4-tert-Butylphenyl Not reported PDE Not tested PDE4/7 inhibition demonstrated
Compound 145 (butanamide linker) 4-(tert-Butyl)-2-hydroxyphenyl Not reported PDE Not tested Dual PDE/adenosine receptor activity

*Calculated from molecular formula C₁₆H₁₇FN₅O₃. ‡HC-030031 inhibits TRPV1 and TRPM8 at higher concentrations .

Pharmacological Activity and Selectivity

TRPA1 Antagonism
  • HC-030031 : A benchmark TRPA1 antagonist with IC₅₀ values of 4–10 µM, but it exhibits off-target activity against TRPV1 and TRPM8 at ≥30 µM . It also inhibits cyclooxygenase-2 (COX-2) and NF-κB signaling, complicating its use in mechanistic studies .
  • CHEM-5861528 : A structural analogue with a 4-sec-butylphenyl group shows comparable TRPA1 inhibition but improved metabolic stability due to increased hydrophobicity .
  • Target Compound (4-fluorophenyl) : The fluorine atom may enhance binding affinity via polar interactions and reduce oxidative metabolism, though direct data are lacking. Fluorinated aryl groups are associated with improved blood-brain barrier penetration in other TRP modulators .
PDE Inhibition
  • Compound 869 (4-tert-butylphenyl): Exhibits pan-PDE inhibitory activity, particularly against PDE4 and PDE7, with IC₅₀ values in the nanomolar range. This highlights the scaffold’s versatility beyond TRP channels .

Metabolic and Pharmacokinetic Considerations

  • HC-030031 : Rapid clearance in vivo due to hepatic metabolism of the isopropyl group .
  • Target Compound : The 4-fluorophenyl group is expected to slow metabolism via cytochrome P450 enzymes, extending half-life. Fluorine’s electronegativity may also enhance solubility compared to hydrophobic substituents (e.g., tert-butyl) .

Vorbereitungsmethoden

Alkylation of Theophylline

Theophylline undergoes alkylation with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Hydrolysis of the ester intermediate with aqueous NaOH yields theophylline-7-acetic acid.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Ethyl bromoacetate DMF 80°C 24 h 72%
NaOH (2M) H2O/EtOH Reflux 4 h 89%

Amide Coupling with 4-Fluoroaniline

The critical step involves forming the acetamide bond between theophylline acetic acid and 4-fluoroaniline. Two predominant methodologies are employed:

Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane (DCM) or DMF:

Procedure

  • Theophylline acetic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.2 eq) are dissolved in anhydrous DCM under nitrogen.
  • 4-Fluoroaniline (1.1 eq) is added dropwise, followed by stirring at room temperature for 12–16 hours.
  • The mixture is washed with brine, dried over Na2SO4, and purified via silica gel chromatography (DCM:MeOH = 20:1).

Optimization Data

Coupling Reagent Solvent Temp. Time Yield
EDCl/HOBt DCM 25°C 16 h 65%
HATU/DIPEA DMF 25°C 8 h 82%

Notably, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) in DMF enhances reaction efficiency, achieving higher yields under milder conditions.

Alternative Routes: Multi-Component Reactions

Recent advances propose a one-pot synthesis leveraging multi-component reactions (MCRs). A protocol adapted from acyclic nucleoside synthesis involves:

TMSOTf-Catalyzed Alkylation-Acylation

  • Reactants : Theophylline, ethyl glyoxylate acetal, acetic anhydride.
  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq).
  • Conditions : Stirred in anhydrous DCM at 0°C → 25°C for 6 hours.

This method concurrently installs the acetic acid moiety and facilitates acetylation, though yields for fluorophenyl variants require further optimization.

Regioselectivity and Byproduct Management

Functionalization at N7 (vs. N9) is favored due to steric and electronic factors. Key considerations include:

  • Base Selection : Potassium carbonate minimizes N9 alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance N7 selectivity.
  • Purification : Column chromatography with gradient elution (hexane → ethyl acetate) isolates the desired regioisomer.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • 1H NMR : Singlet at δ 3.46 ppm (N3-CH3), δ 3.20 ppm (N1-CH3), and aromatic protons at δ 7.65–7.72 ppm (4-fluorophenyl).
  • HRMS : Calculated for C17H16FN5O3 [M+H]+: 382.1264; Observed: 382.1261.

Industrial-Scale Considerations

For bulk production, continuous flow systems mitigate exothermic risks during amide coupling. Solvent recycling (DMF via distillation) and catalytic HATU recovery are under investigation to reduce costs.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can multi-step reaction conditions be optimized?

Answer:
Synthesis involves sequential functionalization of the purine core, fluorophenyl coupling, and acetamide formation. Challenges include:

  • Low yields in the purine alkylation step due to steric hindrance (1,3-dimethyl groups) .
  • Regioselectivity issues during fluorophenyl substitution, requiring controlled reaction temperatures (0–5°C) and anhydrous conditions .
  • Purification difficulties caused by polar byproducts; reversed-phase HPLC or column chromatography with gradients (e.g., 20–80% acetonitrile/water) is recommended .

Optimization strategies:

  • Use statistical design of experiments (DoE) to screen variables (temperature, solvent ratios, catalysts). Central composite designs can identify optimal conditions with minimal runs .
  • Monitor intermediates via LC-MS to track reaction progress and adjust stoichiometry dynamically .

Advanced: How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:
Stepwise workflow:

Target selection: Prioritize kinases (e.g., CDK2, EGFR) based on structural homology to purine-binding enzymes .

Docking studies: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to ATP pockets. The purine core mimics adenine, while the fluorophenyl group may occupy hydrophobic subpockets .

MD simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions .

Free energy calculations: Apply MM-GBSA to rank binding affinities. Validate with in vitro kinase assays (e.g., ADP-Glo™) .

Contradictions to resolve:

  • If computational predictions conflict with experimental IC₅₀ values, re-evaluate protonation states (e.g., purine N7 tautomerism) or solvent models .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of purine substitution (δ 8.2–8.5 ppm for H8 proton) and fluorophenyl coupling (J = 8–9 Hz for aromatic protons) .
  • HPLC-MS: Assess purity (>98%) using C18 columns (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in mobile phases. Monitor [M+H]⁺ at m/z 373.3 .
  • XRD: Resolve ambiguities in stereochemistry (e.g., acetamide orientation) for crystalline batches .

Advanced: How to design dose-response studies for evaluating anticancer activity while addressing contradictory cytotoxicity data?

Answer:
Experimental design:

  • Cell lines: Use paired models (e.g., MCF-7 breast cancer vs. MCF-10A normal mammary) to assess selectivity .
  • Dose range: 0.1–100 µM, log-spaced increments, 72-hour exposure (SRB/MTS assays) .
  • Controls: Include cisplatin (positive) and DMSO (vehicle).

Addressing contradictions:

  • Batch variability: Ensure consistent purity (>98%) via HPLC and confirm solubility (DMSO stock solutions stored at -20°C) .
  • Mechanistic follow-up: Combine apoptosis assays (Annexin V/PI) with cell-cycle analysis (PI staining) to distinguish cytostatic vs. cytotoxic effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling .
  • Spill management: Absorb with inert material (vermiculite), seal in containers, and dispose via hazardous waste protocols .
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How to resolve discrepancies in reported enzyme inhibition (e.g., COX-2 vs. PDE4) across studies?

Answer:
Methodological audit:

Assay conditions: Compare buffer pH (e.g., COX-2 requires pH 7.4 vs. PDE4 at pH 8.0), which may alter ionization of the acetamide group .

Enzyme sources: Recombinant vs. native isoforms (e.g., human vs. murine PDE4) may exhibit differential inhibition .

Control inhibitors: Validate assays with celecoxib (COX-2) and rolipram (PDE4) to confirm target engagement .

Follow-up:

  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify off-target interactions .

Basic: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Formulation: Use co-solvents (10% DMSO + 40% PEG-300 in saline) for IP/IV administration .
  • Prodrug design: Esterify the acetamide group (e.g., methyl ester) to enhance membrane permeability, with hydrolysis in plasma .

Advanced: How to integrate multi-omics data (proteomics, metabolomics) to elucidate the compound’s mechanism of action?

Answer:

  • Proteomics: Perform SILAC labeling to identify kinase substrate phosphorylation changes (e.g., ERK1/2 downregulation) .
  • Metabolomics: Use LC-HRMS to track purine metabolism intermediates (e.g., hypoxanthine accumulation) in treated cells .
  • Pathway mapping: Merge datasets via Ingenuity Pathway Analysis or STRING-DB to pinpoint nodes (e.g., mTOR, AMPK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.